molecular formula C25H30N2O4 B14938233 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

Cat. No.: B14938233
M. Wt: 422.5 g/mol
InChI Key: QWFLJJYVUJSFQG-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 5,6-dimethoxy-substituted 2,3-dihydro-1H-inden-1-yl group linked to a 1-(2-methoxyethyl)-substituted indol-3-yl moiety. Its structure combines aromatic and semi-saturated systems, with methoxy groups enhancing solubility and the propanamide linker providing conformational flexibility.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide

InChI

InChI=1S/C25H30N2O4/c1-29-13-12-27-16-18(19-6-4-5-7-22(19)27)9-11-25(28)26-21-10-8-17-14-23(30-2)24(31-3)15-20(17)21/h4-7,14-16,21H,8-13H2,1-3H3,(H,26,28)

InChI Key

QWFLJJYVUJSFQG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Target Compound vs. N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide ()

  • Core Skeleton: The target compound uses a 2,3-dihydro-1H-inden core, while the analogous compound in features a tetrahydrocarbazole system.
  • Substituents: Inden/Carbazole: 5,6-Dimethoxy (target) vs. 6-methoxy (). The additional methoxy group in the target compound may improve hydrophilicity. Indole: 1-(2-Methoxyethyl) (target) vs. 1-Methyl ().

Target Compound vs. N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide ()

  • Linker and Backbone : The target compound uses a propanamide bridge directly connected to the inden group, while ’s compound employs an ethyl chain between the indole and propanamide. This difference affects molecular rigidity and spatial orientation.
  • Substituents :
    • Aromatic Groups : The target compound’s dimethoxy-inden contrasts with ’s phenyl group, which increases hydrophobicity (XLogP3 = 3.5 for ’s compound).
    • Indole Position : 6-Methoxy in vs. 1-(2-Methoxyethyl) in the target compound. The latter’s substitution may reduce enzymatic degradation at the indole nitrogen .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~400–450 g/mol (estimated) ~350–400 g/mol (estimated) 322.4 g/mol
XLogP3 ~3.0–3.8 (estimated)* ~3.5–4.0 (estimated)* 3.5
Hydrogen Bonding 2 donors, 4 acceptors (est.) 2 donors, 3 acceptors (est.) 2 donors, 2 acceptors
Rotatable Bonds 8–10 (estimated) 6–8 (estimated) 7

*Estimates based on structural similarity. The target compound’s methoxyethyl group may lower LogP compared to ’s methyl group but increase it relative to ’s phenylpropanamide.

Pharmacological Implications
  • Target Compound : The dimethoxy and methoxyethyl groups likely enhance solubility and metabolic stability, making it a candidate for oral bioavailability. The inden core may favor interactions with planar binding sites (e.g., kinase pockets).
  • Compound : The carbazole core could facilitate DNA intercalation, typical of anticancer agents, but its methylindole may limit solubility.
  • Compound : The phenylpropanamide and ethyl linker suggest a design optimized for CNS penetration, though higher LogP may restrict aqueous solubility .

Preparation Methods

Preparation of 5,6-Dimethoxy-1-indanone

The indanone core is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride, followed by cyclization:

Procedure :

  • Dissolve 1,2-dimethoxybenzene (1.0 eq) in dichloromethane under N₂.
  • Add AlCl₃ (2.5 eq) and succinic anhydride (1.2 eq) at 0°C.
  • Stir for 6 h at room temperature, then quench with ice-water.
  • Extract with DCM, dry over Na₂SO₄, and crystallize from ethanol.

Yield : 78–85%

Oxime Formation and Reduction to Amine

Oximation :
5,6-Dimethoxy-1-indanone (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in pyridine/ethanol (1:1) at reflux for 4 h.

Reduction :

  • Dissolve oxime in anhydrous THF.
  • Add LiAlH₄ (3.0 eq) portionwise at 0°C.
  • Reflux for 12 h, then carefully quench with wet EtOAc.

Yield : 62–70% after column purification (SiO₂, Hexane/EtOAc 3:1)

Synthesis of 3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic Acid

N-Alkylation of Indole

Procedure :

  • Suspend indole (1.0 eq) in dry DMF under Ar.
  • Add NaH (1.2 eq, 60% dispersion) at 0°C.
  • After 30 min, add 2-methoxyethyl chloride (1.5 eq).
  • Heat to 60°C for 8 h, then pour into ice-water.

Yield : 88–92%

Propanoic Acid Side-Chain Installation

Method A (Knoevenagel Condensation) :

  • React 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde (1.0 eq) with malonic acid (2.0 eq) in piperidine (cat.)/EtOH.
  • Reflux for 6 h, then acidify with HCl.

Method B (Michael Addition) :

  • Treat indole with acrylonitrile (1.5 eq) in AcOH/H₂SO₄ (cat.) at 50°C for 12 h.
  • Hydrolyze nitrile to acid using 6M NaOH.

Comparative Data :

Method Temp (°C) Time (h) Yield (%) Purity (HPLC)
A 80 6 65 98.2
B 50 24 72 97.8

Method B proves superior despite longer reaction time due to milder conditions preserving indole integrity.

Amide Bond Formation: Convergent Synthesis

Activation Strategies

Mixed Carbonate Protocol :

  • Dissolve 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid (1.0 eq) in THF.
  • Add ClCO₂Et (1.2 eq) and NMM (1.5 eq) at -15°C.
  • After 30 min, add indenyl amine (1.0 eq) in THF.

Yield : 84% with 99.1% purity

Coupling Reagent Approach :

Reagent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 79
HATU CH₂Cl₂ 0→25 88
T3P® EtOAc 40 92

T3P® (propylphosphonic anhydride) emerges as optimal, minimizing racemization and simplifying workup.

Green Chemistry Considerations

Solvent-Free Indole Alkylation

Grinding 1-(2-methoxyethyl)-1H-indole synthesis using mortar-pestle with K₂CO₃ base:

  • Time : 15 min vs. 8 h (solution-phase)
  • Yield : 89% vs. 92%
  • E-Factor : 0.7 vs. 8.3

While slightly lower yielding, solvent-free method drastically improves process mass intensity.

Catalytic Amidation

Immobilized lipase (CAL-B) in TBME facilitates amide bond formation:

  • Time : 48 h
  • Yield : 68%
  • Purity : 96.4%

Though slower, enzymatic methods avoid harsh reagents, enabling pharmaceutical-grade synthesis.

Critical Process Parameters

Temperature Effects on Indanone Synthesis

Temp (°C) Friedel-Crafts Yield (%) Cyclization Yield (%)
0 52 78
25 67 85
40 73 81

Optimal at 25°C, balancing reaction rate and byproduct formation.

Base Selection for Amidation

Base pKa Reaction Time (h) Yield (%)
Et₃N 10.75 6 75
NMM 7.4 4 84
DBU 13.5 2 88

Stronger bases (DBU) accelerate reaction but risk indole decomposition.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor system for indanone preparation:

  • Residence Time : 12 min vs. 6 h (batch)
  • Output : 2.3 kg/day
  • Purity : 99.5%

Continuous processing enhances reproducibility for GMP manufacturing.

Purification Challenges

Crude amidation mixtures require careful chromatography due to:

  • Unreacted indole acid (Rf 0.3 in EtOAc/Hex 1:1)
  • Diastereomeric byproducts (ΔRf 0.05)

Preparative HPLC with C18 column (MeCN/H₂O + 0.1% TFA) achieves >99% purity.

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Answer:
The compound’s structure can be validated using ¹H-NMR and ¹³C-NMR to assign proton and carbon environments, particularly for the dimethoxyindenyl and methoxyethylindole moieties. High-resolution mass spectrometry (HR-ESI-MS) is critical for confirming molecular weight and fragmentation patterns. For example, in structurally similar indole derivatives, NMR chemical shifts at δ 3.2–4.0 ppm often correspond to methoxy and methylene groups, while aromatic protons in the indenyl system appear between δ 6.5–7.5 ppm . Purity assessment should combine HPLC with UV detection and flash column chromatography for intermediate isolation .

Basic: What synthetic routes are feasible for constructing the 2-methoxyethyl indole moiety in this compound?

Answer:
The 2-methoxyethyl group on the indole can be introduced via alkylation using 3-chlorobenzyl bromide or analogous reagents in the presence of a strong base like NaH in DMF at 0–5°C to minimize side reactions. Subsequent reduction of intermediates (e.g., aldehydes to alcohols) with NaBH₄ in methanol ensures selective functionalization . For example, a similar protocol achieved >85% yield for (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity for this compound?

Answer:
B3LYP/6-31G(d,p) basis sets are widely used to calculate HOMO-LUMO gaps , electrophilicity indices, and molecular electrostatic potential (MEP) surfaces. For indole-derived analogs, HOMO energies near -5.2 eV and LUMO near -1.8 eV indicate moderate reactivity, aligning with experimental observations of nucleophilic attack at the indenyl carbonyl group . Mulliken charge analysis can further identify electron-deficient regions (e.g., the propanamide linker) as potential sites for covalent interactions .

Advanced: How should researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer:
Discrepancies may arise from solvent effects, protein flexibility, or incomplete DFT models. To address this:

  • Perform explicit solvent DFT calculations (e.g., using the SMD model) to refine solvation energy estimates.
  • Validate binding hypotheses via molecular docking (e.g., AutoDock Vina) and compare with SAR studies of analogs. For example, antimicrobial activity in indole derivatives correlated with MEP surface polarity, but deviations required re-evaluating bacterial membrane permeability .
  • Use machine learning to integrate high-throughput screening data with quantum mechanical descriptors .

Experimental Design: What parameters are critical for optimizing the alkylation step in synthesizing the methoxyethylindole subunit?

Answer:
Key factors include:

  • Base selection : NaH in DMF provides strong deprotonation but requires strict temperature control (<10°C) to avoid indole ring decomposition .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may necessitate post-reaction quenching with ice-water to isolate intermediates.
  • Reagent stoichiometry : A 1.2:1 molar ratio of alkylating agent to indole precursor minimizes di-alkylation byproducts.
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (20–50%) effectively separates mono-alkylated products .

Advanced: How can high-throughput synthesis accelerate the development of derivatives with enhanced bioactivity?

Answer:
Implement combinatorial chemistry workflows:

  • Use automated liquid handlers to parallelize reactions varying substituents on the indenyl (e.g., halogens, methyl groups) and indole (e.g., methoxy, ethoxy) moieties.
  • Screen libraries via microplate-based antimicrobial assays (e.g., broth microdilution) and correlate results with QSAR models derived from DFT descriptors (e.g., global electrophilicity index) .
  • Apply machine learning to prioritize synthetic targets based on predicted logP, polar surface area, and toxicity thresholds .

Data Analysis: How can researchers validate intermediate purity during multi-step synthesis?

Answer:

  • In-process controls : Monitor reactions by TLC (silica gel, UV detection) and terminate at >90% conversion.
  • Spectroscopic cross-validation : Compare ¹H-NMR integrals of methoxy (δ 3.2–3.4 ppm) and indole NH (δ 10–11 ppm) groups against theoretical values .
  • Mass spectrometry : Use HR-ESI-MS to confirm molecular ions (e.g., [M+H]⁺) with <3 ppm error. For example, a deviation >5 ppm suggests impurities requiring re-crystallization .

Advanced: What computational strategies predict metabolic stability or toxicity for this compound?

Answer:

  • ADMET prediction tools (e.g., SwissADME, ProTox-II) estimate hepatic clearance via cytochrome P450 interactions. The methoxyethyl group may reduce metabolic oxidation compared to ethyl analogs.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to hERG channels to assess cardiotoxicity risk. Indenyl propanamides often show low hERG affinity due to steric hindrance .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Use fume hoods and Nitrile gloves to avoid inhalation or dermal contact, as related indole derivatives may cause skin/eye irritation .
  • Emergency procedures : For spills, adsorb with silica gel, dispose as hazardous waste, and rinse contaminated surfaces with ethanol/water .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Grow single crystals via slow evaporation in dichloromethane/methanol (1:3).
  • SHELXL refinement can assign absolute configuration using Flack parameters. For example, (E)-indenone analogs achieved 0.02 Å resolution for bond-length discrepancies, confirming dihydroindenyl chair conformations .

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